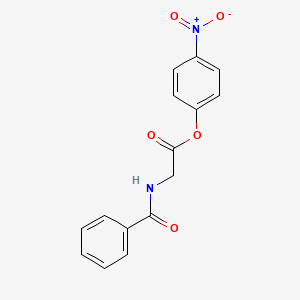

4-nitrophenyl N-benzoylglycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-nitrophenyl N-benzoylglycinate and its derivatives has been a subject of research. For instance, the catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Another study reported the synthesis of lenvatinib, an anticancer drug, using 4-nitrophenyl cyclopropylcarbamate .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a commonly studied reaction involving 4-nitrophenyl compounds . This reaction is used as a model to assess the activity of nanostructured materials .Applications De Recherche Scientifique

Photocatalytic Applications

The study of photocatalytic degradation of 4-nitrophenol with ZnO supported nano-clinoptilolite zeolite under UV irradiation highlighted the effectiveness of these compounds in environmental remediation. The photocatalyst prepared by ion exchanging nano-clinoptilolite in a zinc nitrate aqueous solution demonstrated significant degradation rates for 4-nitrophenol, suggesting its potential for treating industrial effluents containing nitroaromatic pollutants (Nezamzadeh-Ejhieh & Khorsandi, 2014).

Polymer Science

Research on the copolymerization of 4-nitrophenyl acrylate with glycidyl methacrylate has led to the synthesis of polymers with specific characteristics, including reactivity ratios and thermal stability. These studies are crucial for developing materials with tailored properties for various industrial applications, such as coatings and adhesives (Thamizharasi, Gnanasundaram, & Reddy, 1997).

Fluorescence Assays

The development of fluorescence assays for phospholipid membrane asymmetry using 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid (NBD-lipid) analogues is another notable application. These assays are instrumental in studying lipid transport and membrane structure, providing valuable insights into cellular processes (McIntyre & Sleight, 1991).

Synthesis of Peptide Derivatives

The synthesis of peptide derivatives with three peptide chains connected by a nitrogen atom showcases the utility of 4-nitrophenyl N-benzoylglycinate in the field of bioorganic chemistry. These compounds serve as templates for creating C3-symmetric peptide derivatives, which are of interest for their potential biological activities and applications in drug design (Trojandt et al., 1995).

Safety And Hazards

Orientations Futures

Future research could focus on the synthesis of 4-nitrophenyl N-benzoylglycinate and its derivatives, as well as their potential applications. For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials is a promising area of research . Additionally, the development of novel methods for the synthesis of related compounds, such as lenvatinib, is also a potential area of future research .

Propriétés

IUPAC Name |

(4-nitrophenyl) 2-benzamidoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-14(10-16-15(19)11-4-2-1-3-5-11)22-13-8-6-12(7-9-13)17(20)21/h1-9H,10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOAJFPTNSFEDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49675813 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-nitrophenyl N-benzoylglycinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)

![1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B2929505.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2929509.png)

![3'-(3-chloro-4-methoxyphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2929512.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2929513.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)

![(5-Methylpyrazin-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2929521.png)